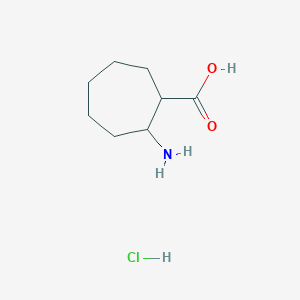

![molecular formula C10H15NO4S B6318618 [S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol CAS No. 39031-11-3](/img/structure/B6318618.png)

[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol

描述

[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.3 g/mol . This compound is known for its unique structural features, including an amino group, a methylsulfonyl group, and a propane-1,3-diol backbone. It is often used in various scientific research applications due to its versatile chemical properties.

作用机制

Target of Action

The compound 2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol, also known as UNII-NKG5LA5O5L, primarily targets the muscarinic acetylcholine receptor , particularly the M3 subtype . This receptor is abundant in the airway smooth muscle and plays a crucial role in controlling airway maintenance .

Mode of Action

UNII-NKG5LA5O5L is a long-acting muscarinic antagonist . It inhibits the binding of acetylcholine to the M3 muscarinic receptor, thereby preventing bronchoconstriction . This results in the opening up of the airways, providing relief from symptoms of chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The primary biochemical pathway affected by UNII-NKG5LA5O5L is the parasympathetic nervous system in the airways . By blocking the M3 muscarinic receptor, this compound inhibits the action of acetylcholine, a neurotransmitter that causes bronchoconstriction . This leads to bronchodilation, improving airflow in patients with COPD .

Pharmacokinetics

As a long-acting muscarinic antagonist, it is expected to have a prolonged duration of action .

Result of Action

The primary result of UNII-NKG5LA5O5L’s action is the relief of airflow obstruction in patients with COPD . By inhibiting bronchoconstriction, it improves airflow and reduces symptoms such as shortness of breath and cough .

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Future studies could focus on identifying any enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .

Subcellular Localization

Future studies could focus on identifying any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol typically involves the following steps :

Starting Materials: The synthesis begins with commercially available 2-amino-1,3-propane diols.

Functionalization: The amino group is selectively reacted with electrophiles to form functional diol intermediates.

Final Product Formation: The intermediates are further reacted with p-(methylsulphonyl)phenyl derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction parameters.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

化学反应分析

Types of Reactions

[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

科学研究应用

[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

相似化合物的比较

Similar Compounds

- (1S,2S)-2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol

- Thiamphenicol Impurity 3

- Adamantane Impurity 20

Uniqueness

[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

属性

IUPAC Name |

2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAZEFCFQFQJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866200 | |

| Record name | 2-Amino-1-[4-(methanesulfonyl)phenyl]propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39031-11-3 | |

| Record name | 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039031113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide](/img/structure/B6318593.png)

![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)